2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound with a unique structure that includes a brominated dibenzo-thiazine core and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the dibenzo-thiazine core.
Oxidation: Conversion of the thiazine sulfur to its dioxide form.
Acetamide Formation: Coupling of the brominated dibenzo-thiazine with tetrahydro-2-furanylmethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and oxidation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfur dioxide group can be reduced back to sulfur or further oxidized.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiazine derivatives with reduced sulfur.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated dibenzo-thiazine core could play a role in binding to specific sites, while the tetrahydrofuran moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: Similar structure but lacks the tetrahydrofuran moiety.
9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazine: Core structure without the acetamide linkage.
Uniqueness
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to the combination of the brominated dibenzo-thiazine core and the tetrahydrofuran moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H19BrN2O4S |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H19BrN2O4S/c20-13-7-8-17-16(10-13)15-5-1-2-6-18(15)27(24,25)22(17)12-19(23)21-11-14-4-3-9-26-14/h1-2,5-8,10,14H,3-4,9,11-12H2,(H,21,23) |
InChI Key |
LAAPPMUSSCOKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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